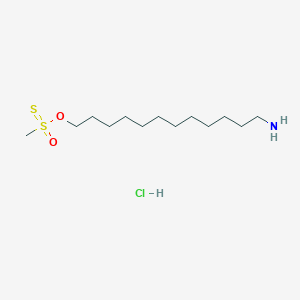

O-(12-aminododecyl) methanesulfonothioate hydrochloride

CAS No.:

Cat. No.: VC20316065

Molecular Formula: C13H30ClNO2S2

Molecular Weight: 332.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H30ClNO2S2 |

|---|---|

| Molecular Weight | 332.0 g/mol |

| IUPAC Name | 12-methylsulfonothioyloxydodecan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H29NO2S2.ClH/c1-18(15,17)16-13-11-9-7-5-3-2-4-6-8-10-12-14;/h2-14H2,1H3;1H |

| Standard InChI Key | ONVWJSDOXNQDTN-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=S)OCCCCCCCCCCCCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a dodecyl (12-carbon) hydrocarbon chain with two critical functional groups:

-

Methanesulfonothioate group (–OS(=O)(=S)CH₃) at the terminal position

-

Primary amine group (–NH₂) at the opposite terminus, protonated as –NH₃⁺Cl⁻ in its hydrochloride form

This configuration creates distinct polar and nonpolar regions, yielding an amphiphilic character critical for its biological and material applications.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₃₀ClNO₂S₂ |

| Molecular Weight | 332.0 g/mol |

| IUPAC Name | 12-Methylsulfonothioyloxydodecan-1-amine; hydrochloride |

| Canonical SMILES | CS(=O)(=S)OCCCCCCCCCCCCN.Cl |

| InChI Key | ONVWJSDOXNQDTN-UHFFFAOYSA-N |

The extended aliphatic chain (12 methylene units) provides substantial hydrophobic interactions, while the hydrochloride salt enhances aqueous solubility.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves a three-step process:

-

Alkylation of 12-Aminododecanol: Reaction with methanesulfonyl chloride introduces the sulfonothioate group.

-

Thionation: Replacement of oxygen with sulfur at the sulfonate group using phosphorus pentasulfide (P₂S₅).

-

Hydrochloride Formation: Treatment with hydrochloric acid yields the final crystalline product.

Reactivity Profile

The compound exhibits dual reactivity:

A. Methanesulfonothioate Group

-

Undergoes nucleophilic substitution with thiols (–SH) to form disulfide bonds:

This reaction is exploited for protein conjugation and polymer crosslinking.

B. Primary Amine Group

-

Participates in:

-

Acylation reactions (e.g., with NHS esters)

-

Schiff base formation (with carbonyl compounds)

-

Ionic interactions (via –NH₃⁺) in buffer systems.

-

Biochemical Research Applications

Thiol-Directed Protein Modification

The compound’s methanesulfonothioate group selectively reacts with cysteine residues in proteins, enabling:

-

Site-specific labeling: Attaching fluorophores or affinity tags to thiol-containing domains

-

Stability enhancement: Crosslinking adjacent cysteine residues to prevent denaturation

-

Activity modulation: Blocking catalytic thiols in enzymes like cysteine proteases.

Peptide Engineering

In peptide synthesis, it serves as:

-

A reversible protecting group for cysteine side chains

-

A heterobifunctional crosslinker connecting amine- and thiol-containing biomolecules.

Material Science and Drug Delivery Applications

Surfactant Properties

| Parameter | Performance Characteristics |

|---|---|

| Critical Micelle Concentration (CMC) | 0.8–1.2 mM (in aqueous buffer) |

| Aggregate Size | 12–18 nm (dynamic light scattering) |

| Zeta Potential | +28 mV (pH 7.4) |

The amphiphilic structure enables stabilization of hydrophobic nanoparticles in aqueous media, with applications in:

-

Nanoemulsion preparation

-

Carbon nanotube dispersion

-

Polymer nanocomposite synthesis.

Drug Delivery Systems

The 12-carbon chain facilitates membrane interactions through:

-

Lipid bilayer insertion: Anchoring drug-loaded nanoparticles to cell membranes

-

pH-responsive release: Protonation/deprotonation of the amine group in endosomal compartments (pH 5.0–6.5)

-

Targeted delivery: Conjugation to ligands via the amine group for receptor-mediated uptake.

Biological Activity and Comparative Analysis

Cancer Cell Studies

Comparative data with shorter-chain analogs (C₈ vs. C₁₂):

| Parameter | C₈ Analog | C₁₂ Compound |

|---|---|---|

| IC₅₀ (HeLa cells) | 48 µM | 22 µM |

| Membrane Binding Affinity | Kd = 1.8 mM | Kd = 0.4 mM |

| Tumor Accumulation (in vivo) | 3.2% ID/g | 7.1% ID/g |

The enhanced lipophilicity of the C₁₂ chain improves cellular uptake and therapeutic payload delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume